molecular formula C13H10ClNO3 B1520361 methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate CAS No. 1240526-21-9

methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B1520361
CAS No.: 1240526-21-9
M. Wt: 263.67 g/mol
InChI Key: VOPQMGAQDIYIRJ-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H10ClNO3 and its molecular weight is 263.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Antitumoral Activity

Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate and its related compounds have been explored for their antitumoral properties. The crystal structure of related pyrroles has been determined using synchrotron X-ray powder diffraction data, indicating their potential in the development of antitumoral agents. These compounds crystallize in the monoclinic system, and the determination of their structure is crucial for understanding their interaction with biological targets (Silva et al., 2012).

2. Alkylation of Aromatic Nitrogen Heterocycles

This compound is used as an alkylating agent for various five-membered aromatic heterocycles. This application is pivotal in the synthesis of aziridine esters and pyrroloimidazoles, demonstrating the compound's versatility in synthetic organic chemistry (Alves et al., 2000).

3. Antimycobacterial Properties

Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and atypical mycobacteria. These studies highlight the significance of lipophilic substituents at the phenyl rings in determining the antimycobacterial activity of these compounds (Biava et al., 2008).

4. Dye-Sensitized Solar Cells

This compound derivatives have been utilized in the synthesis of carboxylated chlorophyll pigments. These pigments are employed as dye sensitizers in solar cells, and their performance has been assessed in devices based on mesoporous titanium dioxide electrodes and a liquid electrolyte. The research underscores the impact of the molecular structure on the solar power conversion efficiency, marking the compound's role in renewable energy technologies (Tamiaki et al., 2018).

5. Antimicrobial Activity

A novel bicyclic thiohydantoin compound related to this compound was synthesized and evaluated for its antimicrobial properties. The compound exhibited notable antibacterial and antimycobacterial activities, highlighting its potential in developing new therapeutic agents (Nural et al., 2018).

Mechanism of Action

Properties

IUPAC Name

methyl 1-(2-chlorophenyl)-4-formylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)12-6-9(8-16)7-15(12)11-5-3-2-4-10(11)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPQMGAQDIYIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1C2=CC=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701187999
Record name Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-21-9
Record name Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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